Cyclohexanebutanoic acid, cobalt(2+) salt
Overview
Description
Mechanism of Action
Target of Action
Cyclohexanebutanoic acid, cobalt(2+) salt, also known as Cobalt(II) 4-cyclohexylbutanoate, is primarily used as a catalyst in chemical reactions . The primary targets of this compound are the reactants in these reactions, particularly in processes such as hydroformylation and carboalkoxylation .
Mode of Action
The compound interacts with its targets by accelerating the overall reaction . The cobalt ion in the compound is capable of undergoing a one-electron switch that catalyzes the decomposition of intermediate compounds in the reaction . This interaction results in the transformation of the reactants into the desired products .
Biochemical Pathways
The compound affects the biochemical pathways involved in the hydroformylation and carboalkoxylation reactions . These reactions involve the conversion of alkenes into aldehydes or esters, respectively . The downstream effects include the production of these compounds, which have various applications in the chemical industry .
Result of Action
The result of the compound’s action is the acceleration of the chemical reactions it catalyzes, leading to the efficient production of the desired products On a molecular level, this involves the transformation of the reactants into different compounds
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, as well as the presence of other substances that may interact with the compound . For example, the presence of nitrogen bases can promote the carboalkoxylation reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanebutanoic acid, cobalt(2+) salt can be synthesized through the reaction of cyclohexanebutanoic acid with cobalt(II) salts. The reaction typically involves the use of cobalt(II) acetate or cobalt(II) chloride as the cobalt source. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanebutanoic acid, cobalt(2+) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(II) from cobalt(III) states.
Substitution: Ligand substitution reactions are common, where the cyclohexanebutanoic acid ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or amines.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Cyclohexanebutanoic acid, cobalt(2+) salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydroformylation and carboalkoxylation.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential therapeutic properties, particularly in the field of metallopharmaceuticals.
Industry: Utilized in the production of advanced materials, including thin films and coatings.
Comparison with Similar Compounds
Similar Compounds
Barium cyclohexanebutyrate: Similar in structure but contains barium instead of cobalt.
Cobalt(II) acetate: Another cobalt(II) salt with different ligands.
Cobalt(II) chloride: A simpler cobalt(II) salt used in various applications.
Uniqueness
Cyclohexanebutanoic acid, cobalt(2+) salt is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to act as a catalyst in specific organic reactions sets it apart from other cobalt(II) salts .
Properties
IUPAC Name |
cobalt(2+);4-cyclohexylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.Co/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXHPSXGXLGNBR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Co+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34CoO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4441-63-8 (Parent) | |
Record name | Cyclohexanebutanoic acid, cobalt(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038582171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9068116 | |
Record name | Cyclohexanebutanoic acid, cobalt(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38582-17-1 | |
Record name | Cyclohexanebutanoic acid, cobalt(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038582171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanebutanoic acid, cobalt(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanebutanoic acid, cobalt(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cobalt bis(4-cyclohexylbutyrate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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